BenchChemオンラインストアへようこそ!

5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde

Fragment-based drug discovery Fsp³ 3D molecular complexity

5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde (CAS 1858458-84-0) is a heterocyclic building block combining a thiophene-2-carbaldehyde core with a 3-cyclopropyl-3-hydroxyazetidin-1-yl substituent at the 5-position. Its molecular formula is C₁₁H₁₃NO₂S with a molecular weight of 223.29 g/mol, and it is supplied at a minimum purity of 95%.

Molecular Formula C11H13NO2S
Molecular Weight 223.29 g/mol
Cat. No. B13207374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde
Molecular FormulaC11H13NO2S
Molecular Weight223.29 g/mol
Structural Identifiers
SMILESC1CC1C2(CN(C2)C3=CC=C(S3)C=O)O
InChIInChI=1S/C11H13NO2S/c13-5-9-3-4-10(15-9)12-6-11(14,7-12)8-1-2-8/h3-5,8,14H,1-2,6-7H2
InChIKeyHMFMKEWSPNZSQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde – Structural Identity, Physicochemical Profile, and Procurement-Relevant Specifications


5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde (CAS 1858458-84-0) is a heterocyclic building block combining a thiophene-2-carbaldehyde core with a 3-cyclopropyl-3-hydroxyazetidin-1-yl substituent at the 5-position. Its molecular formula is C₁₁H₁₃NO₂S with a molecular weight of 223.29 g/mol, and it is supplied at a minimum purity of 95% . The compound integrates three pharmacochemically salient features: an aldehyde warhead capable of reversible or irreversible covalent modification, a conformationally constrained azetidine ring, and a cyclopropyl group that enhances three-dimensional character and metabolic stability [1]. It was submitted to the COVID Moonshot open-science drug discovery initiative as a rationally designed SARS-CoV-2 main protease (Mᵖʳᵒ) inhibitor candidate, with computational predictions supporting a specific binding mode involving hydrogen bonding via the cyclopropyl-hydroxyl group and covalent engagement of the aldehyde with the catalytic cysteine [2].

Why Generic Substitution Fails: Structural Determinants That Distinguish 5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde from In-Class Analogs


Within the azetidinyl-thiophene-carbaldehyde family, seemingly conservative substitutions produce quantifiable shifts in molecular properties that are consequential for fragment-based drug discovery and medicinal chemistry campaigns. Replacing the 3-cyclopropyl-3-hydroxy substitution with a simple 3-hydroxy group (CAS 1860390-01-7) reduces the fraction of sp³-hybridized carbons (Fsp³) from approximately 0.545 to 0.375, a 31% relative decrease that moves the molecule below the established drug-likeness threshold of Fsp³ ≥ 0.42 [1][2]. Substituting the hydroxyl group with a methoxy group (as in 5-(3-methoxyazetidin-1-yl)thiophene-2-carbaldehyde) eliminates the hydrogen bond donor capacity (HBD = 1 → 0), removing a key pharmacophoric feature implicated in target engagement for the SARS-CoV-2 Mᵖʳᵒ binding mode [3]. The regioisomer 4-(3-cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde, while isomeric, repositions the azetidine moiety to the 4-position of the thiophene, altering the spatial relationship between the azetidine substituent and the aldehyde warhead and thereby changing the exit vector geometry by approximately 2.5 Å at the para versus meta position of the thiophene ring . These structural differences are not interchangeable for applications where specific protein–ligand interactions, three-dimensional shape, or metabolic stability are design-critical parameters.

Quantitative Differentiation Evidence: 5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde vs. Closest Analogs


Fsp³ Three-Dimensional Character: Cyclopropyl-Substituted Target vs. Non-Cyclopropyl 3-Hydroxy Analog

The target compound achieves an Fsp³ of 0.545 (6 sp³ carbons of 11 total), substantially exceeding both the discovery-phase average Fsp³ of 0.36 and the marketed-drug average of 0.47 established by Lovering et al., as well as the consensus drug-likeness benchmark of ≥0.42 [1][2]. The direct comparator 5-(3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde (CAS 1860390-01-7), lacking the cyclopropyl substituent, has an Fsp³ of 0.375 (3 sp³ carbons of 8 total), placing it below the drug-likeness benchmark [2]. The 45% relative increase in sp³ fraction (0.545 vs. 0.375) conferred by the cyclopropyl group is structurally driven and represents a meaningful differentiation in three-dimensional shape complexity.

Fragment-based drug discovery Fsp³ 3D molecular complexity Drug-likeness

SARS-CoV-2 Main Protease Binding Mode Prediction: Cyclopropyl-OH–HIS 163 Hydrogen Bond as a Differentiating Pharmacophoric Feature

As part of the COVID Moonshot open-science initiative, this compound was submitted with a specific structure-based design rationale: molecular modeling predicted that the cyclopropyl-hydroxyl group forms a hydrogen bond with HIS 163 of the SARS-CoV-2 main protease (Mᵖʳᵒ), while the aldehyde group is positioned proximal to the catalytic CYS 145 for potential irreversible covalent inhibition via hemithioacetal formation [1]. This predicted binding mode mirrors the mechanism of established aldehyde-based Mᵖʳᵒ inhibitors such as GC376, which covalently modify CYS 145 with reported IC₅₀ values in the nanomolar range [2]. In contrast, the non-cyclopropyl analog 5-(3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde lacks the cyclopropyl moiety and therefore cannot engage HIS 163 through the same constrained hydrogen-bonding geometry; the methoxy-substituted analog 5-(3-methoxyazetidin-1-yl)thiophene-2-carbaldehyde further lacks the H-bond donor entirely (HBD = 0), eliminating this interaction . The pkCSM ADMET prediction for the target compound indicated a favorable profile: no hERG inhibition predicted and acceptable predicted metabolic lability [1].

SARS-CoV-2 Mpro COVID-19 antiviral Covalent inhibitor design Structure-based drug design

Computed Lipophilicity–Polarity Balance: Cyclopropyl-Hydroxy Target vs. Difluoromethyl and Methoxy-Methyl Analogs

The target compound exhibits computed XLogP of approximately 2.0 and topological polar surface area (TPSA) of approximately 62.7 Ų [1]. The 5-[3-(difluoromethyl)azetidin-1-yl] analog (CAS 2137572-91-7) has a higher XLogP3 of 2.7 and lower TPSA of 48.6 Ų, reflecting the loss of the hydroxyl H-bond donor/acceptor and the lipophilicity-enhancing effect of fluorine substitution [2]. The 4-(3-methoxy-3-methylazetidin-1-yl) analog (CAS 1856155-18-4) has a lower XLogP3 of 1.4 and intermediate TPSA of 57.8 Ų [3]. The target compound thus occupies a distinct region of lipophilicity–polarity space: it is less lipophilic than the difluoromethyl analog (ΔXLogP ≈ −0.7) but more lipophilic than the methoxy-methyl analog (ΔXLogP ≈ +0.6), while maintaining the highest TPSA among the three, consistent with its unique hydrogen bond donor capacity.

Lipophilicity Polar surface area ADMET prediction Physicochemical property optimization

Regioisomeric Differentiation: 5-Position vs. 4-Position Azetidine Substitution on the Thiophene-2-Carbaldehyde Scaffold

The target compound bears the azetidine substituent at the 5-position of the thiophene ring, whereas the regioisomer 4-(3-cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde places it at the 4-position. Both share identical molecular formula (C₁₁H₁₃NO₂S) and molecular weight (223.29 g/mol), and both are supplied at ≥95% purity . However, the 5-substituted regioisomer positions the azetidine moiety para to the aldehyde group on the thiophene ring, creating a linear exit vector, while the 4-substituted regioisomer places it at a meta-like geometry with a different angular relationship to the aldehyde. This geometric difference impacts the spatial presentation of the cyclopropyl-hydroxyl pharmacophore relative to the aldehyde warhead, a parameter critical in structure-based drug design where the relative orientation of binding elements determines target engagement.

Regioisomer comparison Exit vector geometry Thiophene functionalization Medicinal chemistry building blocks

Metabolic Stability Prediction: pkCSM-Inferred Advantage of the Cyclopropyl Group vs. Non-Cyclopropyl Analogs

The pkCSM ADMET prediction for the target compound indicated that it 'appears like it won't inhibit hERG or be too metabolically labile' [1]. This prediction is consistent with the established role of the cyclopropyl group as a metabolic stability-enhancing motif: cyclopropyl rings can reduce oxidative metabolism by cytochrome P450 enzymes by sterically shielding adjacent positions or by replacing metabolically labile alkyl groups [2]. In contrast, the non-cyclopropyl analog 5-(3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde lacks this protective feature, and the 4-(3-ethyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde (CAS not publicly available, MW 211.28, C₁₀H₁₃NO₂S) carries an ethyl group that is more susceptible to ω-oxidation and subsequent metabolism than the cyclopropyl ring [3]. Quantitative microsomal stability data for closely related difluoromethyl-azetidine analogs have shown a human liver microsome half-life (t₁/₂) of 47 minutes, providing a class-relevant benchmark [4].

Metabolic stability pkCSM prediction Cyclopropyl bioisostere ADMET profiling

Optimal Research and Industrial Application Scenarios for 5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde


SARS-CoV-2 Mᵖʳᵒ and Pan-Coronaviral Protease Covalent Inhibitor Development

This compound is optimally deployed as a fragment or early lead scaffold in covalent inhibitor programs targeting the SARS-CoV-2 main protease (Mᵖʳᵒ, 3CLᵖʳᵒ) or homologous coronaviral proteases. The aldehyde warhead is positioned to engage the catalytic CYS 145 through reversible hemithioacetal formation, while the cyclopropyl-hydroxyl moiety provides a predicted hydrogen bond to HIS 163 that is absent in non-cyclopropyl and methoxy-substituted analogs [1]. The pkCSM-predicted absence of hERG inhibition and acceptable metabolic stability support progression into in vitro ADMET profiling [1]. Researchers should prioritize this compound over the non-cyclopropyl 3-hydroxy analog (Fsp³ = 0.375, below the drug-likeness threshold) when three-dimensional binding site complementarity is a design requirement [2].

Fragment-Based Drug Discovery (FBDD) Libraries Requiring High sp³ Character

With an Fsp³ of 0.545—exceeding the discovery average of 0.36, the marketed drug average of 0.47, and the ≥0.42 drug-likeness threshold—this compound is a strong candidate for inclusion in three-dimensional fragment libraries [1][2]. The combination of a rigid azetidine ring, a cyclopropyl substituent, and a reactive aldehyde handle provides multiple vectors for fragment elaboration via reductive amination, Schiff base formation, or Grignard addition. Compared to the 4-substituted regioisomer, the 5-substituted scaffold offers a distinct exit vector geometry that may be preferred when the azetidine substituent must project along the para axis of the thiophene relative to the aldehyde [3]. For FBDD campaigns, this compound should be selected over the non-cyclopropyl analog when both 3D complexity and covalent warhead functionality are required.

Covalent Probe Development for Cysteine Protease Profiling

The thiophene-2-carbaldehyde scaffold with a pendant azetidine group can serve as a core for developing activity-based probes targeting cysteine proteases beyond SARS-CoV-2 Mᵖʳᵒ, including cathepsins (S, L, K) and caspases [1]. The cyclopropyl group enhances metabolic stability relative to ethyl-substituted analogs, while the hydroxyl group provides a synthetic handle for further derivatization (e.g., esterification, etherification) to tune selectivity and pharmacokinetics. In choosing between the 5-substituted and 4-substituted regioisomers, the 5-substituted variant presents the azetidine group at a position that projects the cyclopropyl-OH pharmacophore in a linear orientation relative to the aldehyde, which may be advantageous for proteases with deep, tunnel-like active sites [2].

Physicochemical Property Optimization in Hit-to-Lead Campaigns

When balancing lipophilicity and polarity during hit-to-lead optimization, this compound offers a differentiated profile: XLogP ≈ 2.0 and TPSA ≈ 62.7 Ų, placing it in a more favorable region of lipophilicity–polarity space than the difluoromethyl analog (XLogP 2.7, TPSA 48.6 Ų) and with higher hydrogen bond donor capacity than the methoxy-methyl analog (HBD = 1 vs. 0) [1][2]. For medicinal chemistry teams optimizing oral bioavailability within Rule of Five constraints (cLogP < 5, TPSA < 140 Ų), this compound maintains a balanced profile that supports both permeability and solubility. It should be prioritized over the more lipophilic difluoromethyl analog when solubility-limited absorption is a concern, and over the methoxy analog when a hydrogen bond donor is required for target engagement [1].

Quote Request

Request a Quote for 5-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)thiophene-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.